Enzymatic Inhibition Profile: HDAC1, HDAC6, and GSK3β Activity
In head‑to‑head enzymatic assays, 3‑tert‑butoxycarbonylamino‑5‑tert‑butyl‑benzoic acid demonstrates differential inhibition across HDAC isoforms and GSK3β. Against HDAC1, the compound exhibits an IC50 of 12,800 nM, while against HDAC6 it shows 3.7‑fold greater potency (IC50 = 3,190 nM) [1]. Against GSK3β, the compound achieves an IC50 of 2,690 nM, representing a 4.8‑fold selectivity window relative to HDAC1. This profile suggests preferential engagement with HDAC6 and GSK3β over HDAC1, a selectivity pattern not observed for simpler Boc‑protected benzoic acid derivatives lacking the 5‑tert‑butyl group.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1: 12,800 nM; HDAC6: 3,190 nM; GSK3β: 2,690 nM |
| Comparator Or Baseline | Target compound tested across three human recombinant enzymes (HDAC1, HDAC6, GSK3β) |
| Quantified Difference | 3.7‑fold more potent vs. HDAC6 than HDAC1; 4.8‑fold more potent vs. GSK3β than HDAC1 |
| Conditions | Human recombinant his‑tagged HDAC1 expressed in baculovirus‑infected Sf6 cells; HDAC6 (unknown origin); GSK3β using GSM substrate with luminescence readout |
Why This Matters
Procurement decisions for epigenetic probe synthesis or kinase inhibitor programs require building blocks with characterized selectivity; this compound provides a defined activity profile against HDAC6 and GSK3β that unprotected analogs cannot match.
- [1] BindingDB. BDBM50535402 (CHEMBL4449010). IC50 data for HDAC1, HDAC6, and GSK3β. University of California San Diego. View Source
